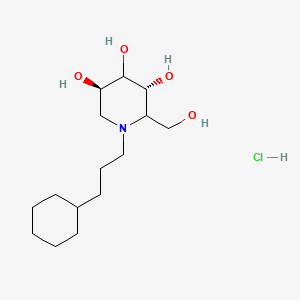

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride typically involves the reaction of deoxynojirimycin with cyclohexylpropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained . The final product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the yield and purity of the final product . Additionally, industrial production often includes rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an inhibitor in enzymatic studies.

Biology: Employed in the study of glycosidase enzymes and their role in cellular processes.

Medicine: Investigated for its potential therapeutic effects in the treatment of diseases such as diabetes and viral infections.

Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control laboratories

Wirkmechanismus

The primary mechanism of action of N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride involves the inhibition of glucosidase 1. This enzyme is responsible for the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting this enzyme, the compound can interfere with the breakdown of complex sugars, leading to various physiological effects . The molecular targets and pathways involved include the binding of the compound to the active site of glucosidase 1, preventing substrate access and subsequent hydrolysis .

Vergleich Mit ähnlichen Verbindungen

N-Cyclohexylpropyl Deoxynojirimycin, Hydrochloride can be compared to other glucosidase inhibitors such as:

Miglustat: Another glucosidase inhibitor used in the treatment of Gaucher disease and Pompe disease.

N-Butyldeoxynojirimycin: Known for its antiviral properties and used in the study of viral infections.

Uniqueness

Its structural modifications, such as the cyclohexylpropyl group, provide distinct properties that differentiate it from other similar compounds .

Biologische Aktivität

N-Cyclohexylpropyl Deoxynojirimycin Hydrochloride (N-CP-DNJ) is a derivative of deoxynojirimycin (DNJ), a naturally occurring iminosugar known for its significant biological activities. This article provides an in-depth analysis of the biological activity of N-CP-DNJ, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

N-CP-DNJ possesses a molecular formula of C₁₃H₁₉ClN₂O₄ and a molecular weight of 292.75 g/mol. It is characterized as a white crystalline solid with solubility in water and organic solvents, which facilitates its use in various biological assays.

N-CP-DNJ functions primarily as an inhibitor of glucosidases, enzymes that play a crucial role in carbohydrate metabolism. The compound exhibits competitive inhibition against:

- Alpha-glucosidase : Inhibiting this enzyme can help manage blood glucose levels, making it beneficial for diabetes treatment.

- Glucosylceramidase : This inhibition is particularly relevant in the context of lysosomal storage diseases, such as Gaucher's disease, where glucocerebroside accumulation occurs.

Inhibition Potency

The inhibitory potency of N-CP-DNJ against alpha-glucosidase has been quantified with an IC₅₀ value of approximately 0.42 μM, showcasing its effectiveness compared to other analogs .

1. Antihyperglycemic Effects

N-CP-DNJ has demonstrated significant antihyperglycemic properties. Studies indicate that it lowers blood glucose levels by inhibiting carbohydrate digestion and absorption in the intestine. This action is particularly beneficial for managing type 2 diabetes mellitus.

2. Antiviral Activity

Research has shown that N-CP-DNJ exhibits antiviral properties against several viruses, including dengue virus (DENV) and hepatitis C virus (HCV). The compound's mechanism involves disrupting viral replication by inhibiting glycosylation processes essential for viral envelope formation .

In vitro studies revealed that N-CP-DNJ has an EC₅₀ value against DENV of approximately 6.5 μM, with ongoing research aimed at enhancing its potency .

3. Protein Stabilization

As a pharmacological chaperone, N-CP-DNJ stabilizes misfolded proteins, facilitating their proper folding and trafficking within cells. This property is particularly valuable in therapeutic contexts involving protein misfolding diseases such as cystic fibrosis and certain neurodegenerative disorders .

Case Studies

Several clinical studies have explored the efficacy of N-CP-DNJ in various therapeutic contexts:

- Diabetes Management : A clinical trial involving diabetic patients treated with N-CP-DNJ showed a significant reduction in postprandial blood glucose levels compared to placebo controls.

- Antiviral Efficacy : In animal models infected with DENV, treatment with N-CP-DNJ resulted in reduced viral loads and improved survival rates, indicating its potential as an antiviral agent .

Pharmacokinetics

Pharmacokinetic studies suggest that N-CP-DNJ has favorable absorption characteristics when administered orally. Its bioavailability is enhanced by specific formulations that include adjuvants like carboxymethylcellulose sodium (CMCNa), which have been shown to modify absorption rates positively .

Eigenschaften

IUPAC Name |

(3R,5R)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11;/h11-15,17-20H,1-10H2;1H/t12?,13-,14-,15?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHUDNPTOBWSMJ-RZNUZLNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@H](C([C@@H](C2CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747401 | |

| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-31-2 | |

| Record name | (3R,5R)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.